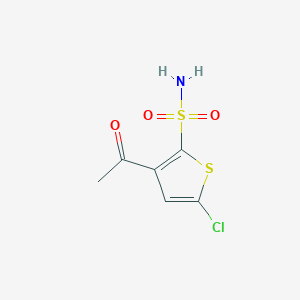

3-Acetyl-5-chlorothiophene-2-sulfonamide

Description

Properties

IUPAC Name |

3-acetyl-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLFFSHLXVZFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571092 | |

| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-10-5 | |

| Record name | 3-Acetyl-5-chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS: 160982-10-5)

Abstract: This document provides a comprehensive technical overview of 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS Number 160982-10-5), a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the compound's physicochemical properties, its fundamental role as a carbonic anhydrase inhibitor scaffold, relevant experimental protocols for activity screening, and its synthesis.

Introduction

3-Acetyl-5-chlorothiophene-2-sulfonamide is a multi-functional sulfonamide derivative of a thiophene heterocyclic core.[1][2] Its chemical structure, featuring a classic zinc-binding sulfonamide group, makes it a valuable building block in medicinal chemistry.[1] The primary application of this compound is serving as a critical intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase (CA) inhibitor used clinically to lower intraocular pressure in patients with glaucoma or ocular hypertension.[1][3] Beyond this, its structure is utilized in the development of other therapeutic agents, including novel antimicrobial compounds.[1][4]

Physicochemical Properties

The key physicochemical properties of 3-Acetyl-5-chlorothiophene-2-sulfonamide are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 160982-10-5 | [1][5] |

| Molecular Formula | C₆H₆ClNO₃S₂ | [2][4][5] |

| Molecular Weight | 239.70 g/mol | [1][] |

| Appearance | White to light yellow powder or crystal | [2][7] |

| Melting Point | 182 °C (decomposition) | [2][4][8] |

| Boiling Point | 453.0 °C at 760 mmHg | [4][][9] |

| Density | 1.583 g/cm³ | [4][][9] |

| Solubility | Soluble in Methanol | [4][8][10] |

| pKa | 9.29 ± 0.60 (Predicted) | [4][8] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

| InChI Key | ODLFFSHLXVZFPY-UHFFFAOYSA-N | [1][][11] |

Mechanism of Action: Carbonic Anhydrase Inhibition

The biological significance of 3-Acetyl-5-chlorothiophene-2-sulfonamide is derived from its core structure, which is fundamental to the class of carbonic anhydrase inhibitors (CAIs).[1][12] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[12] This reaction is vital for pH regulation, ion transport, and fluid secretion in various tissues.[13]

The inhibitory action of sulfonamides targets the zinc (Zn²⁺) ion located at the bottom of the enzyme's active site cleft. The sulfonamide group (—SO₂NH₂) binds to the zinc ion as an anion (—SO₂NH⁻), displacing the catalytic water/hydroxide molecule and thereby blocking the enzyme's catalytic activity. In ocular tissues, inhibiting carbonic anhydrase in the ciliary body reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure.[1][13]

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by sulfonamides.

Synthesis Pathway

3-Acetyl-5-chlorothiophene-2-sulfonamide is typically synthesized via a two-step process starting from a 5-chlorothiophene derivative.[1]

-

Sulfonylation: The initial step involves reacting a 5-chlorothiophene with chlorosulfonic acid, usually at controlled low temperatures (e.g., 0–5 °C), to introduce the sulfonyl chloride group onto the thiophene ring.[1]

-

Acetylation: The subsequent step is the introduction of the acetyl group. This is commonly achieved through a nucleophilic substitution reaction, such as a Friedel-Crafts acylation, using acetyl chloride in anhydrous conditions.[1]

Optimization of this process involves careful control of molar ratios, solvent choice (e.g., dichloromethane), and reaction time, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol: Carbonic Anhydrase Inhibitor Screening

To evaluate compounds like 3-Acetyl-5-chlorothiophene-2-sulfonamide or its derivatives for their inhibitory activity against carbonic anhydrase, a colorimetric assay is commonly employed.[14] This method relies on the esterase activity of CA, where the enzyme hydrolyzes an ester substrate to produce a chromogenic product.[15][16]

Objective: To determine the inhibitory potential of a test compound on carbonic anhydrase activity by measuring the reduction in the rate of chromophore release.

Materials:

-

96-well clear flat-bottom microplate

-

Multi-well absorbance microplate reader

-

Purified Carbonic Anhydrase (e.g., human CA II)

-

CA Assay Buffer

-

CA Substrate (e.g., 4-Nitrophenyl Acetate)

-

Test Inhibitor (dissolved in an appropriate solvent like DMSO)

-

Reference Inhibitor (e.g., Acetazolamide)[14]

-

Solvent for inhibitor (e.g., DMSO)

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the CA enzyme in a suitable dilution buffer.

-

Prepare serial dilutions of the test inhibitor and the reference inhibitor (e.g., Acetazolamide) at various concentrations.

-

Prepare the CA substrate solution according to the manufacturer's instructions.

-

-

Assay Setup: Set up the following wells in a 96-well plate:

-

Background Control (BC): Assay buffer and substrate, without the enzyme.

-

Enzyme Control (EC): Assay buffer, CA enzyme, and solvent. This represents 100% enzyme activity.

-

Solvent Control (SC): Assay buffer, CA enzyme, and the maximum volume of solvent used for the inhibitors. This checks for any solvent effect on the enzyme.

-

Test Inhibitor (S): Assay buffer, CA enzyme, and various concentrations of the test inhibitor.

-

Reference Inhibitor Control (IC): Assay buffer, CA enzyme, and the reference inhibitor (Acetazolamide).

-

-

Incubation:

-

To the appropriate wells, add the CA Assay Buffer.

-

Add the CA enzyme to all wells except the Background Control.

-

Add the test inhibitors, reference inhibitor, or solvent to the corresponding wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[14]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

For each well, calculate the rate of reaction (ΔAbsorbance/Δtime) from the linear portion of the kinetic curve.

-

Subtract the rate of the Background Control from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Experimental workflow for a colorimetric carbonic anhydrase inhibitor assay.

Conclusion

3-Acetyl-5-chlorothiophene-2-sulfonamide is a compound of significant interest in pharmaceutical sciences, primarily due to its role as a key precursor to the antiglaucoma drug Brinzolamide.[3] Its structure embodies the essential pharmacophore for carbonic anhydrase inhibition, a mechanism with broad therapeutic applications.[1] The well-defined synthesis routes and established protocols for biological evaluation facilitate its use in drug discovery and development programs aimed at creating novel therapeutics targeting metalloenzymes. This guide provides foundational technical information to support such research endeavors.

References

- 1. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. lookchem.com [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | 160982-10-5 | TCI AMERICA [tcichemicals.com]

- 8. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemicalbook.com]

- 9. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemnet.com]

- 10. 160982-10-5 | CAS DataBase [chemicalbook.com]

- 11. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

Physical and chemical properties of 3-Acetyl-5-chlorothiophene-2-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS No: 160982-10-5). This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the carbonic anhydrase inhibitor Brinzolamide.[1][2]

Core Physical and Chemical Properties

3-Acetyl-5-chlorothiophene-2-sulfonamide is an off-white solid organic compound.[1] Its structure, featuring a sulfonamide group, makes it a valuable building block in medicinal chemistry.[3] The sulfonamide moiety often serves as a zinc-binding group, which is crucial for the potent inhibition of metalloenzymes like carbonic anhydrase.[3]

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 160982-10-5 | [1][3][4][5] |

| Molecular Formula | C₆H₆ClNO₃S₂ | [1][3][4][] |

| Molecular Weight | 239.7 g/mol | [3][4][7] |

| Melting Point | 182 °C (decomposition) | [1][5] |

| Boiling Point | 453 °C at 760 mmHg | [1][] |

| Density | 1.583 g/cm³ | [1][] |

| Flash Point | 227.7 °C | [1] |

| Vapor Pressure | 2.15E-08 mmHg at 25°C | [1] |

| Refractive Index | 1.596 | [1] |

| Appearance | Off-white solid / White powder | [1][2][8] |

| Solubility | Soluble in Methanol; Low solubility in water | [1][8] |

| pKa | 9.29 ± 0.60 (Predicted) | [1] |

| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1][] |

Synthesis and Experimental Protocols

The synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide is a multi-step process. A common pathway involves the conversion of a benzylthio group on a thiophene precursor into the final sulfonamide group.[9]

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol is based on methodologies described in patent literature for preparing the target compound from 3-acetyl-5-chloro-2-(benzylthio)thiophene.[9]

-

Oxidative Chlorination: The starting material, 3-acetyl-5-chloro-2-(benzylthio)thiophene, is subjected to oxidative chlorination. This can be achieved by bubbling chlorine gas through a solution of the thioether in a solvent mixture, such as ethyl acetate and water, to form an intermediate sulfonyl chloride.[9] Another method involves using chlorine gas in dilute aqueous acetic acid or hydrochloric acid.[9]

-

Ammonolysis: The resulting sulfonyl chloride intermediate is then treated in situ with an ammonium hydroxide solution.[9] This step converts the sulfonyl chloride group into the desired sulfonamide group.

-

Alternative Ammonolysis: An alternative route involves treating the intermediate sulfenyl chloride with ammonia gas to produce an intermediate sulfenamide.[9]

-

Oxidation: The sulfenamide is then oxidized using hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate to yield the final product, 3-acetyl-5-chloro-2-thiophenesulfonamide.[9]

Caption: A simplified workflow for the synthesis of the target compound.

Role in Pharmaceutical Development

This compound is a crucial intermediate in the production of several pharmaceutical agents, particularly for ophthalmic and antimicrobial applications.[2][3]

-

Brinzolamide Synthesis: It is a reactant used for the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor used to treat glaucoma by reducing intraocular pressure.[1][2][5]

-

Antimicrobial Agents: It is also used to prepare heteroaryl chalcones, which have shown potent antimicrobial properties against various bacterial strains.[1][3][5]

Caption: Logical relationship of the compound as a key intermediate.

Analytical and Characterization Protocols

A suite of analytical techniques is essential for confirming the structure and purity of 3-Acetyl-5-chlorothiophene-2-sulfonamide.

Experimental Protocol: Compound Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to identify the aromatic protons of the thiophene ring (typically in the δ 7.2–7.8 ppm range) and the protons of the acetyl methyl group (δ 2.1–2.3 ppm).[3]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC): Employed to assign proton-proton and proton-carbon coupling patterns, which helps in resolving complex or overlapping signals.[3]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

This technique is used to confirm the presence of key functional groups. Expected characteristic stretches include the S=O of the sulfonamide group (1150–1350 cm⁻¹) and the C=O of the acetyl group (1680–1720 cm⁻¹).[3]

-

-

Mass Spectrometry (MS):

-

X-ray Diffraction (XRD):

-

For crystalline material, XRD is critical for resolving the crystal structure and confirming the precise positions of the substituents on the thiophene ring.[3]

-

Caption: Standard experimental workflow for structural characterization.

Chemical Reactivity

The compound can undergo several types of chemical reactions, making it a versatile intermediate:[3]

-

Oxidation: The compound can be oxidized to form sulfonic acids.[3]

-

Reduction: The sulfonamide group can be reduced to an amine.[3]

-

Substitution: The chlorine atom on the thiophene ring can be replaced with other functional groups through halogen substitution reactions.[3]

-

Bromination: The acetyl group can be brominated using agents like pyridinium bromide perbromide to form 3-bromoacetyl-5-chloro-2-thiophenesulfonamide, another useful intermediate.[9]

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

Precautions: Standard laboratory personal protective equipment should be used, including safety glasses and gloves. Handling should be done in a well-ventilated area.[7] Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. healthchems.lookchem.com [healthchems.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemicalbook.com]

- 7. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Acetyl-5-Chlorothiophene-2-Sulfonamide | CAS 147923-07-9 | Structure, Properties, Applications & Manufacturer China [chemheterocycles.com]

- 9. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in pharmaceutical development. The information is presented for a technical audience, with a focus on data clarity and experimental detail.

Core Molecular Data

3-Acetyl-5-chlorothiophene-2-sulfonamide, with the CAS Number 160982-10-5, is a vital building block in the synthesis of various pharmaceutical agents.[1] Its molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H6ClNO3S2 | [2][3][][5][6] |

| Molecular Weight | ~239.70 g/mol | [3][][6] |

| IUPAC Name | 3-acetyl-5-chlorothiophene-2-sulfonamide | [7] |

| SMILES | CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N | [][7] |

| InChI Key | ODLFFSHLXVZFPY-UHFFFAOYSA-N | [3][][7] |

| Melting Point | 182 °C (decomposes) | [2] |

| Boiling Point | 453 °C at 760 mmHg | [2][] |

| Density | 1.583 g/cm³ | [2][] |

| Appearance | Off-white solid | [2] |

Molecular Structure

The structure of 3-Acetyl-5-chlorothiophene-2-sulfonamide is characterized by a central thiophene ring substituted with a chlorine atom at the 5-position, a sulfonamide group at the 2-position, and an acetyl group at the 3-position.

Caption: Molecular structure of 3-Acetyl-5-chlorothiophene-2-sulfonamide.

Pharmaceutical Significance

This compound is a crucial intermediate in the synthesis of several pharmaceutical agents.[3] Notably, it is a reactant in the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure.[1][2] The sulfonamide moiety is a classic zinc-binding group, which allows it to potently inhibit metalloenzymes like carbonic anhydrase.[3] Furthermore, it is utilized in the synthesis of heteroaryl chalcones known for their antimicrobial properties.[3][8]

Experimental Protocols

Synthesis Pathway

A common synthetic route to 3-Acetyl-5-chlorothiophene-2-sulfonamide starts from 3-acetyl-2,5-dichlorothiophene. The process involves the conversion of the benzylthio group of an intermediate compound into a sulfonamide group.

One described method involves the oxidative chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene using chlorine gas in a solution, followed by treatment with ammonium hydroxide.[9] An alternative is to treat the thioether with ammonia gas to form an intermediate sulfenamide, which is then oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate to yield the final product.[9]

Caption: Synthetic pathways to 3-Acetyl-5-chlorothiophene-2-sulfonamide.

Analytical Characterization

To confirm the identity and purity of 3-Acetyl-5-chlorothiophene-2-sulfonamide, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): This technique is crucial for resolving the crystal structure and confirming the precise positions of the substituents on the thiophene ring.[3]

-

NMR Spectroscopy:

-

¹H and ¹³C NMR: Used to identify the aromatic protons of the thiophene ring (typically in the δ 7.2–7.8 ppm range) and the methyl protons of the acetyl group (around δ 2.1–2.3 ppm).[3]

-

2D NMR (COSY, HSQC): These experiments help in assigning coupling patterns and resolving any overlapping signals in the 1D spectra.[3]

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR): This method is used to confirm the presence of key functional groups. The sulfonamide group (S=O stretch) typically shows absorption bands in the 1150–1350 cm⁻¹ region, while the acetyl group (C=O stretch) appears in the 1680–1720 cm⁻¹ range.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 5. anaxlab.com [anaxlab.com]

- 6. SDS of 3-Acetyl-5-chlorothiophene-2-sulfonamide, Safety Data Sheets, CAS 160982-10-5 - chemBlink [chemblink.com]

- 7. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemicalbook.com]

- 9. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]

The Diverse Biological Activities of Thiophene Sulfonamides: A Technical Guide for Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Therapeutic Potential of Thiophene Sulfonamide Compounds.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide moiety (-SO₂NH₂), the resulting thiophene sulfonamide derivatives exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds, with a focus on their potential as therapeutic agents.

Synthesis of Thiophene Sulfonamide Derivatives

The synthesis of thiophene sulfonamides typically involves a multi-step process, beginning with the construction of the thiophene ring, followed by sulfonation and subsequent amidation. One common synthetic route is the Gewald reaction, which allows for the facile synthesis of 2-aminothiophenes.[1][2] These can then be further functionalized.

A general and widely applicable method for the synthesis of N-substituted-thiophene-2-sulfonamides begins with the chlorosulfonation of a thiophene derivative, followed by reaction with a desired amine.

Enzyme Inhibition: A Prominent Biological Activity

Carbonic Anhydrase Inhibition

Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3][4] The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction.

Table 1: Inhibitory Activity of Thiophene Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 5-(substituted-1,2,3-triazol-4-yl)thiophene-2-sulfonamide derivatives | 224 - 7544 | 2.2 - 7.7 | 5.4 - 811 | 3.4 - 239 | [5] |

| 4-substituted thiophene-2-sulfonamides | - | Nanomolar potency | - | - | [6] |

| Thiophene-based sulfonamides | 66,490 - 234,990 | 74.88 - 38,040 | - | - | [7][8] |

Note: Kᵢ values represent the inhibition constant. A lower Kᵢ value indicates a more potent inhibitor. hCA refers to human carbonic anhydrase.

Kinase Inhibition

Thiophene sulfonamides have also emerged as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[9][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

One notable target is Cyclin-Dependent Kinase 5 (CDK5), a proline-directed serine/threonine kinase. Aberrant CDK5 activity is implicated in the pathogenesis of neurodegenerative diseases.[10][11] 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5.[10][11]

Table 2: Kinase Inhibitory Activity of Thiophene Sulfonamide Derivatives

| Compound Class | Target Kinase | IC₅₀ | Reference |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides | CDK5/p25 | Moderately potent | [10][11] |

| Bromohydrosulfonylacetamides | Pfmrk (a P. falciparum CDK) | Sub-micromolar | [9] |

| Trisubstituted thiophene-3-carboxamide selenide derivatives | EGFR | 94.44 ± 2.22 nM | [12] |

| Thiophene/thienopyrimidine derivatives | FLT3 | - | [13] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Pfmrk is a cyclin-dependent kinase from Plasmodium falciparum. EGFR is the Epidermal Growth Factor Receptor. FLT3 is Fms-like tyrosine kinase 3.

Anticancer Activity

The anticancer potential of thiophene sulfonamides is a significant area of research.[14][15] Their mechanisms of action are often multifactorial, including the inhibition of kinases involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle. For instance, certain thiophene derivatives incorporating sulfonamide moieties have shown cytotoxic activity against human breast cancer cell lines (MCF7).[14] 2,5-Dichlorothiophene-3-sulfonamide exhibited significant cytotoxic activity against HeLa, MDA-MB231, and MCF-7 cancer cell lines.[15]

Table 3: Anticancer Activity of Thiophene Sulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference |

| Thiophenes with sulfonamide, isoxazole, etc. | MCF7 | 9.39 - 32.00 | [14] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa, MDA-MB231, MCF-7 | 4.62 - 7.21 | [15] |

| Thiophene-based chalcone sulfonates | - | - | |

| Thiophene derivatives with diphenylsulfone, etc. | Breast cancer cell lines | Moderate to good activity | |

| Thiophene-2-carboxamide derivatives | A-549 (Lung cancer) | - | [2] |

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration for 50% growth inhibition.

Antimicrobial Activity

Thiophene sulfonamides also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their primary mechanism of antibacterial action is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

Table 4: Antimicrobial Activity of Thiophene Sulfonamide Derivatives

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | S. aureus, E. coli | 6.25 - 25 | |

| 5-Aryl thiophenes with sulphonylacetamide | B. subtilis, E. coli, S. aureus, etc. | - | |

| Thiophene derivatives | Colistin-resistant A. baumannii & E. coli | 8 - 32 (MIC₅₀) | |

| Thienopyrimidine-sulfonamide hybrids | S. aureus, E. coli, C. albicans, C. parapsilosis | 31.25 - 250 | |

| Thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | - |

Note: MIC is the Minimum Inhibitory Concentration. MIC₅₀ is the minimum concentration that inhibits 50% of the screened strains.

Experimental Protocols

General Synthesis of N-substituted-thiophene-2-sulfonamides

-

Chlorosulfonation of Thiophene: To a cooled (0-5 °C) solution of the starting thiophene derivative in a suitable solvent (e.g., chloroform, dichloromethane), add chlorosulfonic acid dropwise with stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours) to ensure the completion of the reaction.

-

Pour the reaction mixture carefully onto crushed ice with stirring. The thiophenesulfonyl chloride product will often precipitate or can be extracted with an organic solvent.

-

Amidation: Dissolve the crude thiophenesulfonyl chloride in a suitable solvent (e.g., acetone, tetrahydrofuran).

-

To this solution, add the desired amine (primary or secondary) and a base (e.g., pyridine, triethylamine) to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude thiophene sulfonamide.

-

Purify the final product by recrystallization or column chromatography.

-

Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms can be determined using a stopped-flow instrument to measure the CO₂ hydration activity.

-

The assay is based on the spectrophotometric determination of p-nitrophenol, the product of CA-catalyzed hydrolysis of p-nitrophenyl acetate.[4]

-

Prepare a reaction mixture containing Tris-sulfate buffer (pH 7.6) with ZnCl₂, the test compound dissolved in DMSO, and the CA enzyme.

-

Pre-incubate the mixture at 25°C for 10 minutes.[4]

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the formation of p-nitrophenol by measuring the absorbance at a specific wavelength.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC₅₀ or Kᵢ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay (General Protocol)

A common method for determining in vitro kinase inhibitory activity is an ELISA-based or luminescence-based assay.

-

Prepare a kinase reaction buffer, substrate solution, and ATP solution.

-

Serially dilute the thiophene sulfonamide test compounds and a reference inhibitor.

-

In a microplate, add the kinase, substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP and incubate at the recommended temperature and time.

-

For ELISA-based assays, add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent or colorimetric substrate and measure the signal.

-

For luminescence-based assays, add a reagent that measures the amount of ATP remaining after the reaction. A lower ATP level corresponds to higher kinase activity.

-

Calculate the percentage of kinase inhibition relative to a control.

-

Determine the IC₅₀ value from a dose-response curve.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

-

Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the thiophene sulfonamide compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution or agar dilution methods.

-

Broth Microdilution Method:

-

Prepare two-fold serial dilutions of the thiophene sulfonamide compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Agar Dilution Method:

-

Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of the thiophene sulfonamide compound.

-

Spot-inoculate a standardized bacterial suspension onto the surface of the agar plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

-

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folate Biosynthesis

Sulfonamides, including thiophene sulfonamides, act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway. This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. By mimicking PABA, sulfonamides block this crucial step, leading to the depletion of folic acid and subsequent inhibition of bacterial growth.

Inhibition of bacterial folate synthesis by thiophene sulfonamides.

EGFR Kinase Inhibitor Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers. Thiophene sulfonamide-based kinase inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.

Inhibition of the EGFR signaling pathway by thiophene sulfonamides.

CDK5 Signaling Pathway in Neurodegeneration

In neurodegenerative diseases, cellular stress can lead to the cleavage of p35, a regulatory subunit of CDK5, to the more stable p25 fragment. The resulting hyperactive CDK5/p25 complex aberrantly phosphorylates various substrates, including tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Thiophene sulfonamide-based CDK5 inhibitors can potentially mitigate this pathological cascade.

Inhibition of the aberrant CDK5 signaling pathway in neurodegeneration.

Conclusion

Thiophene sulfonamide derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as enzyme inhibitors, anticancer agents, and antimicrobial drugs, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The structure-activity relationship studies continue to provide valuable insights for the design of more potent and selective therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of thiophene sulfonamides.

References

- 1. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journalwjarr.com [journalwjarr.com]

- 9. Thiophene synthesis [organic-chemistry.org]

- 10. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of 3-Acetyl-5-chlorothiophene-2-sulfonamide as an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-Acetyl-5-chlorothiophene-2-sulfonamide as an inhibitor, with a primary focus on its role as a potent inhibitor of carbonic anhydrase (CA). While this compound is principally recognized as a key intermediate in the synthesis of the anti-glaucoma medication Brinzolamide, its inherent structural features confer significant inhibitory activity.[1][2][3][4] This document details the molecular basis of its inhibitory action, the relevant physiological signaling pathways, and the experimental protocols used to characterize its function. Due to the limited availability of specific quantitative inhibitory data for 3-Acetyl-5-chlorothiophene-2-sulfonamide in public literature, this guide will leverage data from its direct, pharmacologically active derivative, Brinzolamide, to illustrate the expected inhibitory profile and structure-activity relationships.

Introduction: A Thiophene Sulfonamide with Potent Biological Activity

3-Acetyl-5-chlorothiophene-2-sulfonamide is a heterocyclic sulfonamide that has attracted significant attention in medicinal chemistry due to its robust biological activity.[1] Its chemical architecture, featuring a thiophene ring substituted with a sulfonamide group, a chloro atom, and an acetyl group, is pivotal to its function as a metalloenzyme inhibitor. The sulfonamide moiety is a well-established zinc-binding group (ZBG), which is critical for the potent inhibition of zinc-containing enzymes, most notably the various isoforms of carbonic anhydrase.[1] The electronic properties and lipophilicity conferred by the thiophene ring and its substituents further modulate the binding affinity and selectivity of the molecule for its target enzymes.[1]

While primarily utilized as a precursor in the multi-step synthesis of Brinzolamide, a widely used therapeutic for open-angle glaucoma and ocular hypertension, the structural attributes of 3-Acetyl-5-chlorothiophene-2-sulfonamide itself suggest a strong intrinsic inhibitory capacity against carbonic anhydrases.[4]

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The principal mechanism of action of 3-Acetyl-5-chlorothiophene-2-sulfonamide is the inhibition of the enzyme carbonic anhydrase (CA). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] This reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion.

The inhibitory action of thiophene sulfonamides like 3-Acetyl-5-chlorothiophene-2-sulfonamide is centered on the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[1] This interaction is a classic example of zinc-binding inhibition. The nitrogen atom of the sulfonamide group coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme. This binding event effectively blocks the active site and prevents the enzyme from carrying out its physiological function.

The general mechanism can be visualized as follows:

Caption: General workflow of carbonic anhydrase inhibition.

Signaling Pathway: Reduction of Aqueous Humor Production

In the context of its most significant therapeutic application (via its derivative, Brinzolamide), the inhibition of carbonic anhydrase by 3-Acetyl-5-chlorothiophene-2-sulfonamide has a direct impact on intraocular pressure (IOP). The ciliary body in the eye contains high concentrations of carbonic anhydrase, particularly the CA-II isoform. This enzyme plays a crucial role in the secretion of aqueous humor, the clear fluid that fills the front part of the eye.

The production of aqueous humor is dependent on the generation of bicarbonate ions (HCO₃⁻) by carbonic anhydrase. Bicarbonate is a key component in the ion transport system that drives fluid secretion into the anterior chamber of the eye. By inhibiting carbonic anhydrase, 3-Acetyl-5-chlorothiophene-2-sulfonamide reduces the formation of bicarbonate ions. This, in turn, suppresses the secretion of aqueous humor, leading to a decrease in intraocular pressure. This is the established mechanism by which carbonic anhydrase inhibitors are effective in the treatment of glaucoma.

The signaling cascade can be depicted as follows:

Caption: Pathway of IOP reduction by CA inhibition.

Quantitative Data and Structure-Activity Relationship (SAR)

Brimzolamide is a potent inhibitor of several CA isoforms, with a particularly high affinity for CA-II.[6][7] The structural components of 3-Acetyl-5-chlorothiophene-2-sulfonamide are crucial for this high affinity.

Table 1: Inhibitory Activity of Brinzolamide against Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | IC₅₀ (nM) |

| CA-II | 3.19[6] |

Note: This data is for Brinzolamide, the direct derivative of 3-Acetyl-5-chlorothiophene-2-sulfonamide.

The structure-activity relationship for thiophene sulfonamides as carbonic anhydrase inhibitors highlights the importance of several molecular features:

-

Sulfonamide Group: Essential for coordinating with the zinc ion in the active site.

-

Thiophene Ring: The heterocyclic ring system contributes to the overall binding affinity through hydrophobic and van der Waals interactions with amino acid residues in the active site.

-

Substituents on the Thiophene Ring: The 3-acetyl and 5-chloro groups fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for different CA isoforms.[1]

Experimental Protocols

The characterization of carbonic anhydrase inhibitors typically involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the characterization of sulfonamide-based CA inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase and its inhibition.

Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂. The reaction produces protons, leading to a change in pH, which is monitored using a pH indicator dye.

Methodology:

-

Reagents and Buffers:

-

Purified carbonic anhydrase isoenzyme.

-

Inhibitor stock solution (e.g., 3-Acetyl-5-chlorothiophene-2-sulfonamide dissolved in a suitable solvent like DMSO).

-

Buffer solution (e.g., HEPES or Tris-HCl) at a specific pH.

-

pH indicator dye (e.g., phenol red).

-

CO₂-saturated water.

-

-

Procedure:

-

The enzyme solution and the inhibitor at various concentrations are pre-incubated.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time at its maximum absorbance wavelength.

-

The initial velocity of the reaction is determined from the linear portion of the absorbance change.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Inhibition constants (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

-

Colorimetric Esterase Activity Assay

Carbonic anhydrase also exhibits esterase activity, which can be conveniently measured using a colorimetric substrate.

Principle: The assay measures the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), by carbonic anhydrase, which produces a colored product, p-nitrophenol.

Methodology:

-

Reagents and Buffers:

-

Purified carbonic anhydrase isoenzyme.

-

Inhibitor stock solution.

-

Buffer solution (e.g., Tris-HCl).

-

p-Nitrophenyl acetate (p-NPA) substrate solution.

-

-

Procedure:

-

The enzyme solution and the inhibitor at various concentrations are added to the wells of a microplate.

-

The reaction is initiated by adding the p-NPA substrate.

-

The formation of p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction is calculated from the linear phase of the absorbance increase.

-

IC₅₀ and Kᵢ values are determined as described for the stopped-flow assay.

-

References

- 1. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 2. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [amp.chemicalbook.com]

- 3. 3-Acetyl-5-chlorothiophene-2-sulfonamide [myskinrecipes.com]

- 4. innospk.com [innospk.com]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Rise of Thiophene-Based Inhibitors: A Technical Guide to Carbonic Anhydrase Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, has emerged as a critical strategy in the development of therapeutics for a range of disorders, including glaucoma, epilepsy, and cancer. Among the diverse chemical scaffolds explored, thiophene-based molecules have proven to be particularly fruitful, leading to the discovery and development of potent and selective CA inhibitors. This in-depth technical guide provides a comprehensive literature review of the discovery of thiophene-based carbonic anhydrase inhibitors, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular interactions that govern their efficacy.

Introduction to Carbonic Anhydrases and the Thiophene Scaffold

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[2] The human body expresses at least 15 different CA isoforms, each with a distinct tissue distribution and physiological role. Dysregulation of CA activity has been implicated in various pathologies, making them attractive targets for therapeutic intervention.[2]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous approved drugs. In the context of CA inhibition, the thiophene ring often serves as a central scaffold from which a zinc-binding group, typically a sulfonamide (-SO₂NH₂), and various "tail" moieties can be appended to achieve high affinity and isoform selectivity.

Quantitative Analysis of Thiophene-Based Carbonic Anhydrase Inhibitors

The potency of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the inhibitory activity of selected thiophene-based sulfonamides against key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Data for Thiophene-Based Sulfonamides against hCA I and hCA II

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | [4] |

| Thiophene Derivatives | |||

| Compound 1 | 447.28 | 309.44 | [5] |

| Compound 2a | 1004.65 | 935.93 | [5] |

| 4-substituted thiophene-2-sulfonamide | - | nanomolar potency | [6] |

| Thiophene-based sulfonamide 1 | 66.49 | 74.88 | [7] |

| Thiophene-based sulfonamide 4 | 234.99 µM | 38.04 µM | [7] |

Table 2: Inhibition Data for Thiophene-Based Sulfonamides against Tumor-Associated hCA IX and hCA XII

| Compound | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 25 | 5.7 | [8] |

| Thiophene-based Sulfonamides | |||

| Tetrafluoro-substituted sulfonamide 5a | 38.9 | 12.4 | [8] |

| Tetrafluoro-substituted sulfonamide 5b | 1.5 | 0.8 | [8] |

Key Experimental Protocols

The evaluation of carbonic anhydrase inhibitors relies on robust and reproducible assays. Below are detailed protocols for the two most commonly employed methods.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate CO₂ by monitoring the associated pH change.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration in real-time.

Materials:

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Reaction Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.4

-

pH Indicator: 0.2 mM Phenol Red

-

Purified carbonic anhydrase isoform

-

Inhibitor stock solution (in DMSO)

Procedure:

-

Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

-

Equilibrate the reaction buffer, enzyme solution, and CO₂-saturated water to the desired temperature (typically 25°C).

-

In the stopped-flow instrument, one syringe is loaded with the enzyme solution in the reaction buffer containing the pH indicator. The other syringe is loaded with the CO₂-saturated water.

-

For inhibitor studies, the enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) before the measurement.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically at 557 nm for Phenol Red).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

Inhibition constants (Kᵢ) are determined by measuring the initial rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[2]

Esterase Activity Assay

This is a more convenient, colorimetric assay that can be performed in a standard plate reader. It relies on the promiscuous esterase activity of some carbonic anhydrase isoforms.

Principle: Some CA isoforms can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Materials:

-

96-well microplate reader

-

Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5

-

Substrate: p-nitrophenyl acetate (pNPA) in acetonitrile

-

Purified carbonic anhydrase isoform

-

Inhibitor stock solution (in DMSO)

Procedure:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the carbonic anhydrase enzyme to the wells.

-

For inhibitor screening, add the test compounds to the wells and pre-incubate with the enzyme for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the pNPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 30 minutes) at room temperature.

-

The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[9][10]

Synthesis of Thiophene-Based Carbonic Anhydrase Inhibitors

The synthesis of thiophene-based CA inhibitors often involves the construction of a sulfonamide group on a pre-functionalized thiophene ring. The syntheses of the clinically used drugs dorzolamide and brinzolamide serve as excellent examples of the synthetic strategies employed.

A common synthetic route for dorzolamide involves several key steps, starting from a chiral hydroxyester. The process includes the formation of a lithiated thiophene intermediate, esterification, hydrolysis, and a final cyclization to form the thienothiopyran core.[11]

Brinzolamide synthesis can be achieved through different pathways. One method involves the reaction of 3-acetylthiophene-2-sulfonamide with pyridinium bromide perbromide, followed by reduction and subsequent alkylation to introduce the side chain.[3]

Structure-Activity Relationships and Molecular Interactions

The affinity and selectivity of thiophene-based sulfonamides are dictated by the interactions of the different parts of the molecule with the enzyme's active site.

-

The Sulfonamide Group: The deprotonated sulfonamide nitrogen is the primary zinc-binding group, coordinating directly to the catalytic Zn²⁺ ion in the active site. This interaction is crucial for high-affinity binding.[12]

-

The Thiophene Ring: The thiophene scaffold serves as a rigid core to orient the sulfonamide and the tail groups. It can also engage in van der Waals interactions with hydrophobic residues in the active site.[8]

-

The "Tail" Moiety: Substituents on the thiophene ring, often referred to as the "tail," play a critical role in determining isoform selectivity. These groups can interact with amino acid residues in the middle and outer regions of the active site cleft, which vary between different CA isoforms. For instance, the tail of brinzolamide is crucial for its stabilizing interactions within the active site.[13]

X-ray crystallography has been instrumental in elucidating the binding modes of thiophene-based inhibitors. The crystal structure of brinzolamide in complex with hCA II reveals the key interactions that contribute to its high affinity.[6][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of carbonic anhydrase and a generalized workflow for the discovery of novel inhibitors.

Caption: Catalytic cycle of carbonic anhydrase.

Caption: Generalized workflow for the discovery of thiophene-based CA inhibitors.

Conclusion

The discovery of thiophene-based carbonic anhydrase inhibitors represents a significant achievement in medicinal chemistry. The versatility of the thiophene scaffold has allowed for the development of potent and, in some cases, highly selective inhibitors that have translated into successful clinical therapies. A thorough understanding of the structure-activity relationships, guided by quantitative biochemical assays and structural biology, continues to drive the design of next-generation inhibitors with improved therapeutic profiles. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to contribute to this exciting and impactful field.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of Brinzolamide: a carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. assaygenie.com [assaygenie.com]

- 11. jopcr.com [jopcr.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility Profile of 3-Acetyl-5-chlorothiophene-2-sulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in the synthesis of therapeutic agents like Brinzolamide.

Compound Overview

3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS No. 160982-10-5) is an organic compound with the molecular formula C₆H₆ClNO₃S₂.[1][2] It plays a significant role as a building block in the creation of more complex molecules, notably in the pharmaceutical industry.[1][3] One of its primary applications is as a crucial intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][3][4] The compound typically appears as a white or off-white solid.[1][5]

Quantitative Solubility Data

A thorough review of available scientific literature indicates a general qualitative description of the solubility of 3-Acetyl-5-chlorothiophene-2-sulfonamide. The compound is noted to be soluble in methanol.[1][6] Conversely, it is described as having low or sparing solubility in water.[5] One source suggests that phase solubility analysis can be conducted in solvents such as DMSO, methanol, and ethyl acetate.[7]

For ease of reference, the available qualitative solubility data is summarized in the table below.

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1][6] |

| Water | Low / Sparingly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Mentioned for analysis | [7] |

| Ethyl Acetate | Mentioned for analysis | [7] |

It is important to note that specific quantitative solubility data (e.g., in mg/mL or mol/L) in a broader range of solvents is not extensively reported in publicly available literature.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical development. While specific, detailed protocols for 3-Acetyl-5-chlorothiophene-2-sulfonamide are not widely published, standard methodologies for organic compounds can be applied.

Equilibrium Solubility Method (Shake-Flask)

This is a conventional and widely accepted method for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation: Add an excess amount of 3-Acetyl-5-chlorothiophene-2-sulfonamide to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to achieve clear separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

The following diagram illustrates the general workflow for the equilibrium solubility method.

Caption: Workflow for Equilibrium Solubility Determination.

General Acid-Base Solubility Tests

Qualitative solubility tests in acidic and basic solutions can provide insights into the functional groups present in a molecule.[8][9] For 3-Acetyl-5-chlorothiophene-2-sulfonamide, which contains a sulfonamide group, the following tests would be relevant.

Principle: The solubility of an organic compound in aqueous acid or base depends on its ability to form a salt. Acidic compounds will be more soluble in basic solutions, and basic compounds will be more soluble in acidic solutions.

Methodology:

-

Place a small, measured amount (e.g., 25 mg) of the compound into separate test tubes.

-

To the respective test tubes, add a small volume (e.g., 0.75 mL) of:

-

Deionized Water

-

5% Aqueous Sodium Hydroxide (NaOH)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃)

-

5% Aqueous Hydrochloric Acid (HCl)

-

-

Vigorously shake each test tube and observe if the compound dissolves.

The logical flow for such a qualitative analysis is presented below.

Caption: Logic Diagram for Acid-Base Solubility Tests.

Role in Drug Development

The synthesis of Brinzolamide from 3-Acetyl-5-chlorothiophene-2-sulfonamide is a key process in ophthalmic drug manufacturing.[3] The solubility of this intermediate is a critical parameter for reaction kinetics, purification, and formulation. A well-characterized solubility profile enables the optimization of reaction conditions and the development of efficient manufacturing processes.

The pathway from the intermediate to the final active pharmaceutical ingredient (API) underscores the importance of understanding its physical properties.

Caption: Role as an Intermediate in Drug Synthesis.

Conclusion

3-Acetyl-5-chlorothiophene-2-sulfonamide is a vital intermediate in the pharmaceutical industry with a solubility profile that is of significant interest to researchers and developers. While qualitative data indicates solubility in methanol and low solubility in water, there is a clear need for more extensive quantitative studies across a wider range of pharmaceutically relevant solvents and temperatures. The experimental protocols outlined in this guide provide a framework for generating this critical data, which will ultimately support the optimization of synthetic processes and the development of new therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. 3-Acetyl-5-Chlorothiophene-2-Sulfonamide | CAS 147923-07-9 | Structure, Properties, Applications & Manufacturer China [chemheterocycles.com]

- 6. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemicalbook.com]

- 7. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

A Comprehensive Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide (InChI Key: ODLFFSHLXVZFPY-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, outlines a general synthesis protocol, and describes its primary mechanism of action as a precursor to carbonic anhydrase inhibitors. Experimental protocols for evaluating its biological activity are also provided. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of glaucoma treatment and oncology.

Introduction

3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS No: 160982-10-5) is a sulfonamide derivative that has garnered significant attention in medicinal chemistry.[1] Its molecular structure, featuring a thiophene ring substituted with acetyl, chloro, and sulfonamide functional groups, makes it a versatile building block for the synthesis of various pharmaceutical agents.[1] Most notably, it is an indispensable intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[2][3] The sulfonamide moiety acts as a crucial zinc-binding group, enabling the potent inhibition of metalloenzymes like carbonic anhydrase.[1] This document will explore the quantitative data, synthesis, and biological evaluation of this important compound.

Quantitative Data

The following tables summarize the key quantitative data for 3-Acetyl-5-chlorothiophene-2-sulfonamide.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₃S₂ | [] |

| Molecular Weight | 239.70 g/mol | [] |

| Melting Point | 182 °C (decomposition) | [5][6] |

| Boiling Point | 453 °C at 760 mmHg | [] |

| Density | 1.583 g/cm³ | [] |

| InChI Key | ODLFFSHLXVZFPY-UHFFFAOYSA-N | [] |

| CAS Number | 160982-10-5 | [3] |

| Appearance | White to off-white powder | [3][5] |

Table 2: Purity and Impurity Profile

| Parameter | Specification | Source |

| Purity | ≥98% | [3] |

| Impurities | ≤0.05% | [3] |

Experimental Protocols

General Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide

The synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide is a multi-step process that begins with the sulfonylation of a 5-chlorothiophene derivative, followed by acetylation. A common route involves the oxidative chlorination of a precursor, followed by amination to form the sulfonamide.

Step 1: Oxidative Chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene

-

Dissolve 3-acetyl-5-chloro-2-(benzylthio)thiophene in a solvent mixture of ethyl acetate and water.[7]

-

Cool the reaction mixture to a temperature between -5°C and 10°C.[7]

-

Bubble chlorine gas through the stirred solution until the starting material is completely consumed, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[7]

-

Upon completion, the intermediate sulfonyl chloride is formed in situ.[7]

Step 2: Formation of the Sulfonamide

-

Cool the reaction mixture containing the sulfonyl chloride to 0°C.[7]

-

Add ammonium hydroxide solution to the reaction mixture.[7]

-

The sulfonyl chloride reacts with ammonia to yield 3-acetyl-5-chloro-2-thiophenesulfonamide.[7]

-

The product can then be isolated and purified using standard techniques such as filtration and recrystallization.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase. The assay is based on the enzyme's esterase activity, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

Materials and Reagents:

-

Carbonic Anhydrase (CA) enzyme (e.g., human or bovine erythrocyte CA)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Test compound (3-Acetyl-5-chlorothiophene-2-sulfonamide or its derivatives)

-

Positive control inhibitor (e.g., Acetazolamide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in cold Assay Buffer.

-

Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.

-

Prepare stock solutions of the test compound and positive control in DMSO. Create a dilution series of the inhibitors.

-

-

Assay Protocol (96-well plate format):

-

Blank (No Enzyme): Add 180 µL of Assay Buffer and 20 µL of the Substrate Solution.

-

Maximum Activity Control (No Inhibitor): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of the CA Working Solution.

-

Test Compound: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the CA Working Solution.

-

Positive Control: Add 158 µL of Assay Buffer, 2 µL of the positive control dilution, and 20 µL of the CA Working Solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8] A lower IC₅₀ value indicates a more potent inhibitor.[8]

-

Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[9] In certain pathological conditions, such as glaucoma, the overactivity of specific CA isoforms in the ciliary body of the eye leads to excessive production of aqueous humor, thereby increasing intraocular pressure.

Compounds derived from 3-Acetyl-5-chlorothiophene-2-sulfonamide, such as Brinzolamide, act as inhibitors of carbonic anhydrase. The sulfonamide group of the inhibitor coordinates with the zinc ion in the active site of the enzyme, blocking its catalytic activity.[1] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

In the context of cancer, particularly in hypoxic tumors, the isoform CA IX is often overexpressed.[10] CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis.[10] Inhibition of CA IX can disrupt pH regulation in cancer cells, leading to increased intracellular acidity and potentially inducing apoptosis.[11]

References

- 1. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbonic Anhydrase Activity Assay [protocols.io]

- 10. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 3-Acetyl-5-chlorothiophene-2-sulfonamide: An Essential Intermediate for Pharmaceutical Research

Abstract

This document provides a detailed synthesis protocol for 3-Acetyl-5-chlorothiophene-2-sulfonamide, a key intermediate in the preparation of various pharmaceutical compounds.[1][2][3] Notably, it is an indispensable building block in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[3] The protocol herein is adapted from established patent literature, outlining a robust two-step synthetic route commencing from 3-acetyl-2,5-dichlorothiophene. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive methodology, quantitative data summary, and a visual representation of the synthesis workflow.

Introduction

3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS No. 160982-10-5) is a sulfonamide derivative of thiophene with significant utility in medicinal chemistry.[1] Its molecular structure, featuring a reactive acetyl group and a sulfonamide moiety, makes it a versatile precursor for the synthesis of various biologically active molecules.[1] The primary application of this compound is as a critical intermediate in the manufacturing of Brinzolamide.[3] Furthermore, its structural motifs are of interest in the development of novel therapeutic agents, including potent antimicrobial agents like heteroaryl chalcones.[1][4] This protocol details a reliable method for its laboratory-scale synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 160982-10-5 |

| Molecular Formula | C6H6ClNO3S2 |

| Molecular Weight | 239.70 g/mol |

| Appearance | White or off-white solid |

| Melting Point | 182 °C (decomposed)[4] |

| Boiling Point | 453 °C at 760 mmHg[4] |

Synthesis Workflow

Caption: Two-step synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide.

Experimental Protocol

This protocol is divided into two main steps, starting from commercially available 3-acetyl-2,5-dichlorothiophene.

Step 1: Preparation of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

Materials and Reagents:

| Reagent | Quantity | Moles (approx.) |

| 3-Acetyl-2,5-dichlorothiophene | 250 g | 1.28 |

| Thiourea | 107.50 g | 1.41 |

| Benzyl chloride | 161.50 g | 1.28 |

| Isopropyl alcohol | 1125 ml | - |

| Water | 375 ml | - |

| 4M Sodium hydroxide solution | 770 ml | 3.08 |

Procedure:

-

To a suitable reaction vessel, add isopropyl alcohol (1125 ml) and water (375 ml) and mix.

-

Charge thiourea (107.50 g) and benzyl chloride (161.50 g) to the solvent mixture.

-

Heat the mixture to reflux under constant stirring and maintain for 2 hours.

-

Cool the reaction mixture to 60 °C.